molecular formula C22H33NO3S B2692759 N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide CAS No. 681852-40-4

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide

Cat. No.: B2692759
CAS No.: 681852-40-4
M. Wt: 391.57
InChI Key: XWWVDQIKHJIOTD-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule combines a sulfonamide backbone with two distinct functional groups:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability in drug design .

This compound’s hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are pharmacologically active (e.g., carbonic anhydrases, kinases). However, its specific biological profile remains understudied compared to structurally related analogs.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3S/c1-21(2,3)19-4-6-20(7-5-19)27(24,25)23-8-9-26-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-7,16-18,23H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWVDQIKHJIOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell wall synthesis. The sulfonamide group can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide, we compare it to three classes of sulfonamide derivatives:

Thiazolidinone-Based Sulfonamides (NAT Series)

  • NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (, Fig. 1A). Key differences: NAT-1 incorporates a thiazolidinone ring and nicotinamide group, enabling hydrogen bonding and π-π interactions. The adamantane and tert-butyl groups in the target compound replace these features, favoring hydrophobic interactions. Biological relevance: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities, whereas adamantane derivatives often target viral or neurological pathways.
  • NAT-2: N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (, Fig. 1B). Comparison: NAT-2’s dual tert-butyl groups and phenolic hydroxyl enhance antioxidant capacity, contrasting with the target compound’s single tert-butyl and non-phenolic adamantane-ether linkage.

Isoquinoline Sulfonamides (H-Series Inhibitors)

The H-series (, Fig. 3) includes kinase inhibitors like H-7, H-8, and H-87. Key distinctions:

  • H-89: N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (, Fig. 3d). Structural divergence: H-89’s bromocinnamyl group enables selective protein kinase A (PKA) inhibition, while the adamantane-ether in the target compound may prioritize different kinase isoforms or non-kinase targets. Solubility: H-89’s polar bromine and secondary amine improve aqueous solubility compared to the adamantane’s lipophilicity.

Multicomponent Sulfonamide Derivatives

(Table 8) highlights ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives synthesized via multicomponent reactions.

Physicochemical and Pharmacokinetic Properties

Table 1 summarizes critical parameters inferred from structural analogs:

Property Target Compound NAT-1 H-89
Molecular Weight (g/mol) ~435 (estimated) 383.4 (Exact) 529.3 (Exact)
logP (lipophilicity) ~4.5 (high) 2.8 3.9
Solubility Low (adamantane) Moderate Moderate-high
Key Functional Groups Adamantane-ether, tert-butyl Thiazolidinone, methoxy Bromocinnamyl, isoquinoline

Notes:

  • NAT-1’s lower logP aligns with its reported in vivo efficacy in metabolic models ().

Biological Activity

N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide is a sulfonamide derivative notable for its unique structural properties, which contribute to its biological activity. This compound features an adamantane core, a tert-butyl group, and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Overview of Biological Activity

Sulfonamides have historically been recognized for their antibacterial properties, functioning primarily as competitive inhibitors of bacterial dihydropteroate synthase (DHPS) in the folate synthesis pathway. The introduction of the adamantane structure in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy against various pathogens.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit specific enzymes, particularly those involved in folate metabolism.
  • Membrane Interaction : The adamantane moiety is known to interact with lipid membranes, which may disrupt viral replication or bacterial cell wall synthesis.

Research Findings

Recent studies have explored the biological activity of this compound and related sulfonamides. Here are key findings:

  • Antiviral Activity : Compounds with similar structures have shown potential as antiviral agents, particularly against influenza viruses. The adamantane structure is known for its antiviral properties, particularly in inhibiting viral uncoating.
  • Antibacterial Properties : Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
  • Carbonic Anhydrase Inhibition : A study highlighted the design and synthesis of novel saccharide-modified sulfonamides that demonstrated inhibitory activity against human carbonic anhydrase isoforms CA IX and CA XII. These isoforms are associated with tumor progression and metastasis, suggesting potential applications in cancer therapy .

Table 1: Biological Activity Summary

Compound NameActivity TypeTarget/PathwayReference
This compoundAntiviralInfluenza Virus
Saccharide-modified sulfonamidesCarbonic AnhydraseCA IX, CA XII
General SulfonamidesAntibacterialFolate Synthesis Pathway

Table 2: Inhibitory Activity Against Carbonic Anhydrases

Compound IDInhibition (nM)Target IsoformCell Line Tested
16a51.6CA IXHT-29
16b99.6CA IXMDA-MB-231
16e75.3CA XIIMG-63

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of adamantane-based compounds found that modifications to the core structure significantly enhanced activity against influenza A viruses. The presence of the sulfonamide group was crucial for maintaining potency while reducing cytotoxicity in host cells.

Case Study 2: Cancer Treatment Potential

Research into saccharide-modified sulfonamides demonstrated their ability to inhibit tumor growth in hypoxic conditions, particularly in cell lines overexpressing CA IX and CA XII. This suggests that this compound could be further investigated as a potential therapeutic agent in oncology .

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